molecular formula C25H24N2OS B2557521 N-(4-ethylbenzyl)-3-(1H-pyrrol-1-yl)-4-(p-tolyl)thiophene-2-carboxamide CAS No. 1359220-79-3

N-(4-ethylbenzyl)-3-(1H-pyrrol-1-yl)-4-(p-tolyl)thiophene-2-carboxamide

Cat. No. B2557521
CAS RN: 1359220-79-3
M. Wt: 400.54
InChI Key: QLHRFZTZEWKODD-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-3-(1H-pyrrol-1-yl)-4-(p-tolyl)thiophene-2-carboxamide, also known as ETPTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds often focuses on their synthesis and characterization, aiming to explore novel organic compounds for various applications. For instance, studies on the synthesis, characterization, and evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been conducted to understand their anti-microbial activity and potential for docking studies (Spoorthy et al., 2021). This research demonstrates the methodological approach to developing and assessing new chemical entities with specific biological activities.

Chemical Reactions and Mechanisms

The understanding of chemical reactions and mechanisms involving similar compounds is crucial for their application in medicinal chemistry and material science. For example, the acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides leading to the formation of new substituted dibenzoxanthenes reveals the reactivity and transformation capabilities of these compounds (Gazizov et al., 2015). Such insights are valuable for designing compounds with desired structural and functional properties.

Antimicrobial and Antituberculosis Activity

The design and synthesis of thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB demonstrate the therapeutic potential of complex organic compounds. These compounds were evaluated for their antituberculosis activity, showing promising results against Mycobacterium smegmatis and Mycobacterium tuberculosis (Jeankumar et al., 2013). Research in this area highlights the potential of structurally similar compounds in addressing global health challenges.

Electropolymerization and Material Applications

Studies on the electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole and similar compounds provide insights into their applications in material science, particularly in developing conductive polymer films with stable electrochemical properties (Lengkeek et al., 2010). Such research is fundamental for advancing technologies in electronics, sensors, and energy storage.

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2OS/c1-3-19-8-10-20(11-9-19)16-26-25(28)24-23(27-14-4-5-15-27)22(17-29-24)21-12-6-18(2)7-13-21/h4-15,17H,3,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHRFZTZEWKODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylbenzyl)-3-(1H-pyrrol-1-yl)-4-(p-tolyl)thiophene-2-carboxamide

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